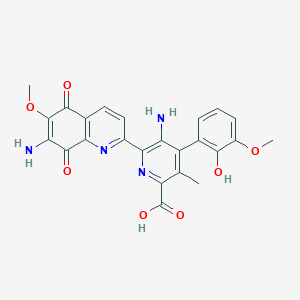

10'-Desmethoxystreptonigrin

説明

This compound has been reported in Streptomyces albus with data available.

produced by Streptomyces albus; was discovered in a screen for inhibitors of farnesylation of RAS p21 protein; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSNCNUVHUNMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136803-89-9 | |

| Record name | 10'-Desmethoxystreptonigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery of 10'-Desmethoxystreptonigrin from Streptomyces albus: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, biosynthesis, and biological activity of 10'-desmethoxystreptonigrin, a potent antitumor and antibacterial agent produced by the bacterium Streptomyces albus. This document provides a comprehensive overview of the compound's discovery through a screen for inhibitors of Ras farnesyltransferase, its quantitative biological activities, and detailed experimental protocols for its fermentation, isolation, and characterization. Furthermore, a proposed biosynthetic pathway and the mechanism of its inhibitory action on a key cellular signaling pathway are illustrated. This guide is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and infectious disease, as well as for professionals in the pharmaceutical industry engaged in drug development.

Introduction

The relentless search for novel therapeutic agents has consistently turned to the microbial world, with the genus Streptomyces being a particularly prolific source of biologically active secondary metabolites. These bacteria have provided a wealth of clinically significant drugs, including antibiotics and anticancer agents. This compound emerges from this rich tradition as a compelling analog of the well-known antibiotic streptonigrin.

Discovered as a product of Streptomyces albus, this compound was identified in a targeted screen for inhibitors of the farnesylation of the Ras p21 protein, a critical process in the activation of a key oncogenic signaling pathway.[1] This discovery highlighted its potential as a lead compound for the development of novel anticancer therapeutics. In addition to its antitumor potential, this compound exhibits potent and broad-spectrum antibacterial activity, making it a molecule of significant interest for addressing the growing challenge of antibiotic resistance. This guide provides a detailed exploration of this promising natural product.

Quantitative Data Presentation

The biological activities of this compound have been quantitatively assessed against a range of bacterial pathogens and human cancer cell lines. The following tables summarize these key findings, offering a clear comparison of its potency.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.4 |

| Streptococcus faecalis | 1.6 |

| Escherichia coli | 3.1 |

| Klebsiella pneumoniae | 3.1 |

| Proteus vulgaris | 0.4 |

Table 2: Cytotoxic Activity of this compound (IC50)

| Human Cancer Cell Line | IC50 (µg/mL) |

| HCT116 (Colon) | 0.004 |

| A2780 (Ovarian) | 0.001 |

| HCT116 (Etoposide-resistant) | 0.003 |

| HCT116 (Teniposide-resistant) | 0.001 |

| A2780 (Cisplatin-resistant) | 0.01 |

Table 3: Farnesyltransferase Inhibitory Activity of this compound

| Target | IC50 |

| p21ras Farnesyltransferase | 21 nM |

Experimental Protocols

This section provides detailed methodologies for the fermentation of Streptomyces albus, the isolation and purification of this compound, and the assay used to determine its farnesyltransferase inhibitory activity.

Fermentation of Streptomyces albus

This protocol is adapted from established methods for the production of secondary metabolites from Streptomyces species.

3.1.1. Media Preparation

-

Seed Medium (X-Medium):

-

Soybean meal: 10 g/L

-

CaCO₃: 3 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

(NH₄)₂HPO₄: 0.5 g/L

-

NaCl: 3 g/L

-

K₂HPO₄: 1 g/L

-

Glycerol: 15 mL/L

-

Distilled water: 1 L

-

Adjust pH to 7.0 before autoclaving.

-

-

Production Medium (Adapted from A-9 Medium):

-

Glucose: 10 g/L

-

Soybean meal: 15 g/L

-

Distiller's solubles: 2.5 g/L

-

K₂HPO₄: 5.0 g/L

-

NaCl: 2.0 g/L

-

CaCO₃: 2.0 g/L

-

Tap water to 1 L

-

Adjust pH to 7.0 before autoclaving.

-

3.1.2. Inoculum Development

-

Prepare a spore suspension of Streptomyces albus from a mature agar plate culture.

-

Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension.

-

Incubate at 28-30°C for 48 hours on a rotary shaker at 200 rpm.

3.1.3. Production Fermentation

-

Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.

-

Incubate at 28-30°C for 7 days on a rotary shaker at 200 rpm.

-

Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.

Isolation and Purification of this compound

This protocol is based on general methods for the extraction and purification of streptonigrin analogs.

-

Extraction:

-

At the end of the fermentation, adjust the pH of the whole broth to 4.0 with HCl.

-

Filter the broth through a filter aid (e.g., Celite) to separate the mycelium from the filtrate.

-

Extract the filtered broth twice with an equal volume of ethyl acetate.

-

Extract the mycelial cake with methanol.

-

Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure to yield the crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.

-

Apply the adsorbed material to a silica gel column (230-400 mesh).

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0 to 90:10).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC for the presence of the desired compound.

-

-

Reverse-Phase HPLC:

-

Pool the fractions containing this compound and evaporate the solvent.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Purify the compound using a preparative reverse-phase C18 HPLC column.

-

Elute with a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

-

-

p21ras Farnesyltransferase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against farnesyltransferase.

3.3.1. Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT.

-

Enzyme: Recombinant human farnesyltransferase (FTase).

-

Substrates:

-

[³H]-Farnesyl pyrophosphate (FPP).

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM).

-

-

Scintillation Cocktail.

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

3.3.2. Assay Procedure

-

Prepare a reaction mixture containing assay buffer, FTase, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the biotinylated Ras peptide substrate and [³H]-FPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Add streptavidin-coated SPA beads to the reaction mixture and incubate to allow the biotinylated peptide to bind.

-

Measure the radioactivity using a scintillation counter. The proximity of the [³H]-farnesyl group to the scintillant in the SPA beads upon enzymatic transfer results in a detectable signal.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by plotting the data.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, based on the known pathway of streptonigrin in Streptomyces flocculus.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

This diagram outlines the general workflow for obtaining pure this compound from a Streptomyces albus culture.

Caption: Workflow for isolation and characterization.

Signaling Pathway Inhibition

This diagram illustrates the inhibition of the Ras signaling pathway by this compound.

Caption: Inhibition of Ras farnesylation and signaling.

References

A Comprehensive Technical Guide on the Biological Activity of 10'-Desmethoxystreptonigrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

10'-Desmethoxystreptonigrin, a naturally occurring analog of the potent antitumor antibiotic streptonigrin, has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of its known biological activities, including its anticancer, antibacterial, and enzyme-inhibiting properties. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies for key assays are provided. Furthermore, this guide includes visualizations of the primary signaling pathway affected by this compound and a representative workflow for its discovery and initial biological characterization.

Introduction

This compound is an antibiotic produced by the bacterium Streptomyces albus.[1] It was first identified during a screening program for inhibitors of the farnesylation of the Ras p21 protein, a critical process in the activation of the Ras signaling pathway often implicated in cancer.[1] Structurally, it is a close analog of streptonigrin, lacking the methoxy group at the 10' position. This structural modification is associated with a significant increase in its potency as a Ras farnesyltransferase inhibitor.[2] This document serves as a comprehensive resource detailing the biological activities of this compound.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified through various in vitro assays. The following tables summarize the key findings regarding its cytotoxic, antibacterial, and enzyme-inhibiting activities.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Drug-Resistant Variant | IC₅₀ (µg/mL) in Resistant Variant |

| HCT116 | Colon Cancer | 0.004 | Etoposide-resistant | 0.003 |

| HCT116 | Colon Cancer | 0.004 | Teniposide-resistant | 0.001 |

| A2780 | Ovarian Cancer | 0.001 | Cisplatin-resistant | 0.01 |

Data sourced from Cayman Chemical product information sheet.[3]

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.4 |

| Enterococcus faecalis | Gram-positive | 1.6 |

| Escherichia coli | Gram-negative | 3.1 |

| Klebsiella pneumoniae | Gram-negative | 3.1 |

| Proteus vulgaris | Gram-negative | 0.4 |

Data sourced from Cayman Chemical product information sheet.[3]

Table 3: Enzyme Inhibition Activity of this compound

| Enzyme | Pathway | IC₅₀ |

| p21ras Farnesyltransferase | Ras Signaling | 21 nM |

Data sourced from Cayman Chemical product information sheet.[3] It is reported to be 3-fold more active than streptonigrin as an inhibitor of farnesylation of the RAS p21 protein.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices and information inferred from available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, A2780 and their drug-resistant counterparts)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.

Objective: To determine the MIC of this compound against a panel of bacteria.

Materials:

-

Bacterial strains (e.g., S. aureus, E. faecalis, E. coli, K. pneumoniae, P. vulgaris)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Ras Farnesyltransferase Inhibition Assay

This protocol describes a general enzymatic assay to measure the inhibition of Ras farnesyltransferase.

Objective: To determine the IC₅₀ of this compound for the inhibition of p21ras farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled Ras peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ZnCl₂, and DTT)

-

This compound stock solution

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the assay buffer, FTase, and the fluorescently labeled Ras peptide substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Initiate the enzymatic reaction by adding FPP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label. The transfer of the farnesyl group to the fluorescent peptide alters its fluorescence properties.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical workflow for its discovery and bioactivity screening.

Caption: Inhibition of Ras Signaling by this compound.

Caption: Workflow for Natural Product Discovery and Bioactivity Screening.

Conclusion

This compound exhibits a compelling profile of biological activities, including potent anticancer and broad-spectrum antibacterial effects. Its primary mechanism of action, the inhibition of Ras farnesyltransferase, makes it a valuable tool for studying the Ras signaling pathway and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research into this promising natural product and its analogs, ultimately contributing to the advancement of new treatment strategies for cancer and infectious diseases. Further investigations are warranted to explore its in vivo efficacy, safety profile, and the full spectrum of its molecular targets and downstream effects.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary biological activities of 10'-Desmethoxystreptonigrin, a novel analogue of the potent antitumor antibiotic, streptonigrin. This document outlines its cytotoxic and antibacterial properties, supported by quantitative data, detailed experimental protocols for preliminary screening, and diagrams of the implicated signaling pathways.

Introduction

This compound is an antibiotic produced by Streptomyces albus and is a structural analogue of streptonigrin.[1] Initial screenings have revealed its potential as both an anticancer and antibacterial agent.[1][2] Notably, it has demonstrated marked cytotoxicity against various human tumor cell lines and exhibits broad-spectrum antibacterial activity.[1][2] One of the key mechanisms identified for its bioactivity is the inhibition of p21ras farnesylation, a critical step in the activation of the Ras signaling pathway, which is often dysregulated in cancer.[2] Further research into its parent compound, streptonigrin, suggests that its cytotoxic effects may also be mediated through the induction of apoptosis via the p53 signaling pathway.[3][4] This guide serves as a foundational resource for researchers initiating studies on this promising compound.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the cytotoxic and antibacterial activities of this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT116 | Colon Cancer | 0.004 | [2] |

| A2780 | Ovarian Cancer | 0.001 | [2] |

| HCT116 (etoposide-resistant) | Colon Cancer | 0.003 | [2] |

| HCT116 (teniposide-resistant) | Colon Cancer | 0.001 | [2] |

| A2780 (cisplatin-resistant) | Ovarian Cancer | 0.01 | [2] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 0.4 | [2] |

| Enterococcus faecalis | Positive | 1.6 | [2] |

| Escherichia coli | Negative | 3.1 | [2] |

| Klebsiella pneumoniae | Negative | 3.1 | [2] |

| Proteus vulgaris | Negative | 0.4 | [2] |

Experimental Protocols

Detailed methodologies for the primary screening of this compound's bioactivity are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT116, A2780)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined using a dose-response curve.

Antibacterial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[5][6][7]

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions of the compound in MHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Visualized Mechanisms and Workflows

The following diagrams illustrate the experimental workflow for determining bioactivity and the putative signaling pathway affected by this compound.

Caption: Experimental workflows for cytotoxicity and antibacterial screening.

Caption: Putative signaling pathway of this compound.

Conclusion

The primary screening of this compound reveals its significant potential as a dual-action therapeutic agent with both cytotoxic and antibacterial properties. Its activity against drug-resistant cancer cell lines is particularly noteworthy. The proposed mechanisms of action, including the inhibition of Ras farnesylation and stabilization of p53, provide a strong rationale for further investigation. This guide offers the foundational information and methodologies for researchers to build upon in the preclinical development of this promising compound. Future studies should focus on elucidating the detailed molecular interactions, in vivo efficacy, and safety profile of this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. bio.libretexts.org [bio.libretexts.org]

In Vitro Cytotoxicity of 10'-Desmethoxystreptonigrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10'-Desmethoxystreptonigrin, a derivative of the potent antitumor antibiotic streptonigrin, has demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxic activity of this compound. It includes a summary of its inhibitory concentrations, detailed experimental protocols for assessing its cytotoxic effects, and a discussion of the putative signaling pathways involved in its mechanism of action, largely extrapolated from studies on its parent compound, streptonigrin.

Introduction

Streptonigrin and its analogs are a class of aminoquinone antibiotics known for their potent antitumor properties. This compound is a notable derivative that has been evaluated for its cytotoxic potential.[1] Its chemical structure, lacking the methoxy group at the 10' position, distinguishes it from the parent compound and may influence its biological activity and selectivity. This guide aims to consolidate the current knowledge on the in vitro cytotoxicity of this compound to aid researchers and professionals in the field of drug discovery and development.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Notes | Reference |

| HCT116 | Colon Cancer | 0.004 | - | [1] |

| HCT116 (Etoposide-resistant) | Colon Cancer | 0.003 | Resistant to Etoposide | [1] |

| HCT116 (Teniposide-resistant) | Colon Cancer | 0.001 | Resistant to Teniposide | [1] |

| A2780 | Ovarian Cancer | 0.001 | - | [1] |

| A2780 (Cisplatin-resistant) | Ovarian Cancer | 0.01 | Resistant to Cisplatin | [1] |

Table 1: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity of this compound. These are generalized protocols that should be optimized for specific cell lines and laboratory conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., HCT116, A2780)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of reactive oxygen species, which is a common mechanism of action for quinone-containing antibiotics.

Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

DCFH-DA solution (10 mM stock in DMSO)

-

Positive control (e.g., H2O2)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Compound Treatment: Wash the cells again with PBS to remove excess dye. Add fresh medium containing various concentrations of this compound or a positive control.

-

Incubation: Incubate for the desired time (e.g., 1-4 hours) at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

-

Data Analysis: Quantify the increase in fluorescence relative to the untreated control cells.

Signaling Pathways in Cytotoxicity

The precise signaling pathways mediating the cytotoxic effects of this compound have not been fully elucidated. However, based on its structural similarity to streptonigrin and its known inhibitory effect on p21ras farnesylation, several pathways are likely involved.

Inhibition of Ras Farnesylation

This compound is a known inhibitor of p21ras farnesylation with an IC50 of 21 nM.[1] Farnesylation is a critical post-translational modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their activation and downstream signaling.

Induction of Apoptosis (p53-Dependent Pathway)

Studies on the parent compound, streptonigrin, have shown that it can induce apoptosis through a p53-dependent pathway. It is plausible that this compound shares this mechanism.

Inhibition of Wnt/β-Catenin Signaling

Streptonigrin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer. This inhibition can lead to decreased proliferation of cancer cells that are dependent on this pathway.

Conclusion

This compound is a potent cytotoxic agent with significant in vitro activity against various cancer cell lines, including those with acquired drug resistance. Its mechanism of action is likely multifaceted, involving the inhibition of key signaling pathways such as Ras farnesylation, and potentially the induction of apoptosis and suppression of Wnt/β-catenin signaling. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this promising compound. Further studies are warranted to fully elucidate the specific molecular mechanisms of this compound and to evaluate its efficacy and safety in preclinical models.

References

A Technical Guide to the Antibacterial Spectrum of 10'-Desmethoxystreptonigrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial properties of 10'-Desmethoxystreptonigrin, an analog of the potent antitumor and antibacterial agent, streptonigrin.[1] This document summarizes its known antibacterial spectrum, details the experimental protocols for assessing its activity, and illustrates its proposed mechanism of action.

Antibacterial Spectrum

This compound, a natural product isolated from Streptomyces species, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5] Quantitative data on its efficacy, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, is presented in Table 1. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.4 |

| Enterococcus faecalis (as S. faecalis) | Positive | 1.6 |

| Escherichia coli | Negative | 3.1 |

| Klebsiella pneumoniae | Negative | 3.1 |

| Proteus vulgaris | Negative | 0.4 |

| Data sourced from Cayman Chemical product information sheet.[2][7] |

Experimental Protocols: Broth Microdilution for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the potency of an antimicrobial agent. The broth microdilution method is a widely accepted and standardized procedure for this purpose.[8][9][10][11]

Principle

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.[6][12]

Materials

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Pure culture of the test bacterium (e.g., S. aureus, E. coli) grown on an appropriate agar medium for 18-24 hours

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Pipettes and sterile pipette tips

-

Incubator (35 ± 2°C)

Methodology

-

Preparation of Antimicrobial Dilutions:

-

Aseptically prepare a series of two-fold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well plate. Typically, this results in a final volume of 50 µL per well.[13] The concentration range should be selected to encompass the expected MIC of the compound.

-

-

Inoculum Preparation:

-

From a fresh agar plate, select several well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the total volume in each well to 100 µL and dilute the antimicrobial concentration to its final testing concentration.

-

Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).[12]

-

-

Incubation:

-

Incubate the inoculated microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading aid, such as a lightbox, may be used.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.[9]

-

Below is a workflow diagram for the broth microdilution MIC assay.

Mechanism of Action

While the specific mechanism of action for this compound has not been as extensively studied as its parent compound, streptonigrin, it is highly probable that they share a similar mode of antibacterial activity. Streptonigrin's bactericidal effect is known to be iron-dependent and involves the generation of reactive oxygen species (ROS) that lead to DNA damage.[5][15][16]

The proposed mechanism involves the following steps:

-

Iron Chelation: Streptonigrin, and likely this compound, chelates intracellular iron ions.[5][15]

-

Redox Cycling: The iron-drug complex undergoes redox cycling, transferring electrons to molecular oxygen.

-

Reactive Oxygen Species (ROS) Generation: This process generates highly reactive oxygen species, such as the ferryl radical.[15][16]

-

DNA Damage: The generated ROS cause damage to bacterial DNA, leading to inhibition of DNA replication and RNA synthesis, ultimately resulting in cell death.[15][17]

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

References

- 1. This compound, a novel analog of streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. protocols.io [protocols.io]

- 4. Chemistry, Biosynthesis and Pharmacology of Streptonigrin: An Old Molecule with Future Prospects for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron requirement in the bactericidal mechanism of streptonigrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. caymanchem.com [caymanchem.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 14. m.youtube.com [m.youtube.com]

- 15. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Facebook [cancer.gov]

Methodological & Application

Application Notes and Protocols for 10'-Desmethoxystreptonigrin Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

10'-Desmethoxystreptonigrin is a potent analog of the antitumor antibiotic streptonigrin, produced by Streptomyces albus.[1] Like its parent compound, it exhibits significant cytotoxicity against a range of human tumor cell lines.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, along with insights into its mechanism of action to guide experimental design and data interpretation.

The cytotoxic effects of streptonigrin, and by extension this compound, are multifaceted. Streptonigrin is known to inhibit DNA synthesis and cause chromosomal damage.[2] It can also lead to a decrease in ATP and protein synthesis.[3] The mechanism often involves the generation of reactive oxygen species (ROS) through a process that is dependent on the presence of iron, leading to DNA strand breakage.[3][4] Furthermore, streptonigrin has been shown to act as a negative regulator of the β-catenin/Tcf signaling pathway, which is often aberrantly activated in various cancers.[2] this compound has also been identified as an inhibitor of p21ras farnesylation, a key process in the activation of the RAS signaling pathway.[5]

These application notes provide a framework for researchers to reliably quantify the cytotoxic potential of this compound against relevant cancer cell lines and to begin dissecting its molecular mechanisms of action.

Data Presentation

Table 1: Reported IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT116 | Colon Cancer | 0.004 |

| A2780 | Ovarian Cancer | 0.001 |

| HCT116 (etoposide resistant) | Colon Cancer | 0.003 |

| HCT116 (teniposide resistant) | Colon Cancer | 0.001 |

| A2780 (cisplatin resistant) | Ovarian Cancer | 0.01 |

Data sourced from Cayman Chemical product information sheet.[5]

Experimental Protocols

Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT116, A2780)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.0001 µg/mL to 1 µg/mL).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC50 value from the dose-response curve.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT116, A2780)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

LDH cytotoxicity assay kit (commercially available)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate as described in the MTT assay protocol.

-

-

Compound Treatment:

-

Prepare and add serial dilutions of this compound in serum-free medium to the cells.

-

Include the following controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.

-

Spontaneous LDH Release Control: Untreated cells.

-

Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.

-

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

LDH Measurement:

-

Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

-

Stop the reaction using the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100

-

Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

References

- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. LDH cytotoxicity assay [protocols.io]

- 5. google.com [google.com]

Application Notes and Protocols: 10'-Desmethoxystreptonigrin in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

10'-Desmethoxystreptonigrin, an analog of the potent antitumor antibiotic streptonigrin, has emerged as a compound of interest in cancer research.[1] Isolated from Streptomyces albus, it demonstrates marked cytotoxicity against a range of human tumor cell lines.[1] Its primary mechanism of action is attributed to the inhibition of p21ras farnesyltransferase, a critical enzyme in the post-translational modification of the Ras protein.[1] This inhibition disrupts the proper localization and function of Ras, a key signaling molecule frequently dysregulated in cancer, thereby impeding downstream signaling pathways that drive cell proliferation and survival. These application notes provide an overview of the anti-cancer properties of this compound, along with detailed protocols for its investigation in a laboratory setting.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT116 | Colon Carcinoma | 0.004 | [2] |

| HCT116 (Etoposide-resistant) | Colon Carcinoma | 0.003 | [2] |

| HCT116 (Teniposide-resistant) | Colon Carcinoma | 0.001 | [2] |

| A2780 | Ovarian Cancer | 0.001 | [2] |

| A2780 (Cisplatin-resistant) | Ovarian Cancer | 0.01 | [2] |

Mechanism of Action: Inhibition of Ras Farnesylation and Downstream Signaling

This compound exerts its anticancer effects primarily through the inhibition of farnesyltransferase, an enzyme responsible for attaching a farnesyl pyrophosphate group to the C-terminus of the Ras protein. This farnesylation step is essential for the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its activation and subsequent signal transduction. By inhibiting this process, this compound prevents the proper localization and function of Ras, thereby disrupting the downstream Ras-Raf-MEK-ERK signaling cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. The inhibition of this pathway ultimately leads to decreased cancer cell proliferation and survival.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A2780)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis of Ras-Raf-MEK-ERK Pathway

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the Ras signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-Ras, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time points.

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising anti-cancer agent with a defined mechanism of action targeting the Ras signaling pathway. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential and elucidate the intricate molecular details of its activity in various cancer models. Further studies are warranted to explore its efficacy in vivo and to assess its potential for clinical development.

References

Application Notes and Protocols for Testing 10'-Desmethoxystreptonigrin Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

10'-Desmethoxystreptonigrin is a potent derivative of the antibiotic streptonigrin, originally isolated from Streptomyces.[1] Like its parent compound, it exhibits significant antibacterial and cytotoxic properties.[1][2] This document provides detailed protocols for evaluating the antibacterial efficacy of this compound, including determination of Minimum Inhibitory Concentration (MIC) and assessment of in vitro cytotoxicity. The methodologies outlined adhere to established standards to ensure reproducibility and accuracy of results.

Mechanism of Action

The antibacterial action of streptonigrin, and likely this compound, is complex and involves the generation of reactive oxygen species (ROS). The proposed mechanism is initiated by the intracellular reduction of the quinone moiety of the molecule. This reduced form then reacts with molecular oxygen in a futile cycle to produce superoxide radicals. In the presence of iron, these radicals can lead to the formation of highly reactive hydroxyl radicals via the Fenton reaction. These hydroxyl radicals can then cause extensive damage to cellular macromolecules, including DNA, leading to bacterial cell death.[3]

Caption: Proposed mechanism of this compound antibacterial activity.

Data Presentation

The antibacterial and cytotoxic activities of this compound are summarized below. These values provide a baseline for expected efficacy and can be used as a reference for experimental design.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains. [1]

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 0.4 |

| Enterococcus faecalis | Positive | 1.6 |

| Escherichia coli | Negative | 3.1 |

| Klebsiella pneumoniae | Negative | 3.1 |

| Proteus vulgaris | Negative | 0.4 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound against human cancer cell lines. [1]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HCT116 | Colon Carcinoma | 0.004 |

| A2780 | Ovarian Cancer | 0.001 |

Experimental Protocols

The following protocols are provided for the determination of the antibacterial and cytotoxic activities of this compound.

Experimental Workflow

Caption: Overall experimental workflow for antibacterial and cytotoxicity testing.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]

a. Materials

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB), cation-adjusted[6]

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922 as quality control)[7][8]

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Incubator (35 ± 2°C)

b. Preparation of Reagents and Cultures

-

Stock Solution of this compound: Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Further dilutions should be made in MHB.

-

Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

c. Assay Procedure

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound working solution (e.g., 64 µg/mL in MHB) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

d. Data Analysis

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[8] Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[1][9][10]

a. Materials

-

This compound

-

DMSO

-

Human cancer cell lines (e.g., HCT116, A2780)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

b. Assay Procedure

-

Culture the selected cell lines in their appropriate medium until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA, and resuspend them in fresh medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the serially diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours in a humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

c. Data Analysis

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates [mdpi.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. exodocientifica.com.br [exodocientifica.com.br]

- 7. microbiologyclass.net [microbiologyclass.net]

- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Farnesyltransferase Inhibition Assay Using 10'-Desmethoxystreptonigrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX box of various cellular proteins.[1] This process, known as farnesylation, is vital for the proper localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development. Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block this enzymatic activity, thereby disrupting aberrant signaling pathways.

10'-Desmethoxystreptonigrin is a potent inhibitor of the farnesylation of the Ras p21 protein. It is a derivative of streptonigrin and has demonstrated significant cytotoxic and antibacterial activities. This document provides detailed protocols for an in vitro Farnesyltransferase inhibition assay using this compound, along with data presentation and visualization of the relevant signaling pathways.

Principle of the Assay

The farnesyltransferase inhibition assay described here is a fluorescence-based method. It relies on the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the dansyl-peptide leads to a change in its microenvironment, resulting in an increase in fluorescence intensity. The inhibitory potential of a compound, such as this compound, is determined by measuring the reduction in the fluorescence signal in its presence.

Signaling Pathway of Farnesyltransferase and its Inhibition

Farnesyltransferase plays a pivotal role in multiple signaling pathways. Its primary and most studied substrate is the Ras protein. Farnesylation anchors Ras to the cell membrane, a prerequisite for its activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.

FTase inhibitors, such as this compound, block the farnesylation of Ras, preventing its membrane localization and subsequent activation of oncogenic signaling.

Furthermore, research has revealed that the anticancer effects of FTIs are not solely dependent on Ras inhibition. Another critical target is the RhoB GTPase.[2][3][4] RhoB is unique as it can be either farnesylated by FTase or geranylgeranylated by geranylgeranyltransferase I (GGTase-I).[2][5] Inhibition of FTase leads to a shift in RhoB modification, resulting in an accumulation of the geranylgeranylated form of RhoB (RhoB-GG).[2][3] This altered form of RhoB exhibits distinct cellular localization and signaling properties, contributing to the anti-proliferative and pro-apoptotic effects of FTIs.[2][3]

Materials and Reagents

-

Farnesyltransferase (FTase): Human recombinant, purified.

-

Farnesyl Pyrophosphate (FPP): Substrate for FTase.

-

Dansyl-GCVLS: Fluorescent peptide substrate.

-

This compound: Test inhibitor.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT.

-

DMSO: For dissolving the inhibitor.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: With excitation at ~340 nm and emission at ~500 nm.

Experimental Protocol

The following is a detailed protocol for performing the Farnesyltransferase inhibition assay.

1. Preparation of Reagents:

-

Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C. Add DTT fresh on the day of the experiment.

-

Reagent Mix: Prepare a mix containing FPP and Dansyl-GCVLS in the assay buffer. The final concentrations in the assay well should be optimized, but typical concentrations are 0.5 µM FPP and 0.2 µM Dansyl-GCVLS.

-

This compound: Prepare a stock solution in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

2. Assay Procedure:

-

To the wells of a 96-well black microplate, add 40 µL of assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (for the 100% activity control) to the respective wells.

-

Add 5 µL of the FTase enzyme solution to all wells except for the "no enzyme" control wells (add 5 µL of assay buffer instead).

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the Reagent Mix to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 500 nm.

3. Data Analysis:

-

Calculate Percent Inhibition:

-

Subtract the fluorescence of the "no enzyme" control from all other readings.

-

Percent Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] * 100

-

-

Determine IC50:

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Data Presentation

The inhibitory activity of this compound against Farnesyltransferase is summarized in the table below. The data presented is a representative example based on the known IC50 value and typical experimental results.

| This compound Conc. (nM) | Average Fluorescence (RFU) | Standard Deviation | Percent Inhibition (%) |

| 0 (Control) | 8500 | 250 | 0 |

| 1 | 8200 | 230 | 3.5 |

| 5 | 7500 | 210 | 11.8 |

| 10 | 6300 | 180 | 25.9 |

| 21 (IC50) | 4250 | 150 | 50.0 |

| 50 | 2100 | 120 | 75.3 |

| 100 | 1100 | 90 | 87.1 |

| 500 | 600 | 60 | 92.9 |

| 1000 | 550 | 50 | 93.5 |

Conclusion

The provided protocol offers a robust and reliable method for assessing the inhibitory activity of compounds against Farnesyltransferase. This compound demonstrates potent inhibition of FTase with an IC50 in the low nanomolar range, highlighting its potential as a lead compound for the development of novel anticancer therapeutics. The understanding of its dual-action on both Ras and RhoB signaling pathways provides a more comprehensive picture of its mechanism of action and rationale for its further investigation in drug discovery programs.

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitors alter the prenylation and growth-stimulating function of RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RhoB Alteration Is Necessary for Apoptotic and Antineoplastic Responses to Farnesyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hh.um.es [hh.um.es]

- 5. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols for 10'-Desmethoxystreptonigrin in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

10'-Desmethoxystreptonigrin, a derivative of the antibiotic streptonigrin, is a potent bioactive compound originally isolated from Streptomyces.[1] It has demonstrated significant cytotoxic effects against various cancer cell lines and also exhibits broad-spectrum antibacterial activity.[1][2] A key mechanism of action for this compound is the inhibition of p21ras farnesylation, a critical step in the post-translational modification of the Ras protein, which is frequently mutated in human cancers.[1][2][] These properties make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents and antibacterial compounds.

These application notes provide a comprehensive overview of the use of this compound in HTS, including its biological activities, and detailed protocols for cytotoxicity and Ras farnesylation inhibition assays.

Biological Activity and Data Presentation

This compound exhibits potent cytotoxic and antimicrobial activities. The following tables summarize the available quantitative data on its efficacy.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT116 | Colon Cancer | 0.004 |

| A2780 | Ovarian Cancer | 0.001 |

| HCT116 (Etoposide Resistant) | Colon Cancer | 0.003 |

| HCT116 (Teniposide Resistant) | Colon Cancer | 0.001 |

| A2780 (Cisplatin Resistant) | Ovarian Cancer | 0.01 |

Table 2: Antibacterial Activity of this compound [1]